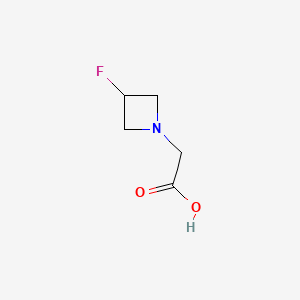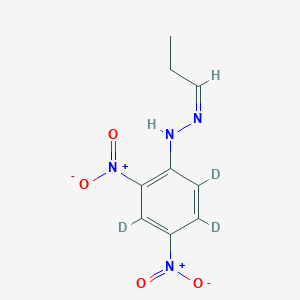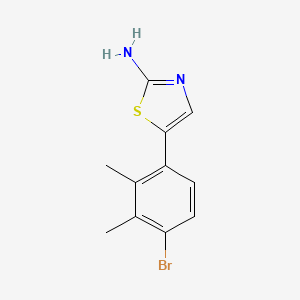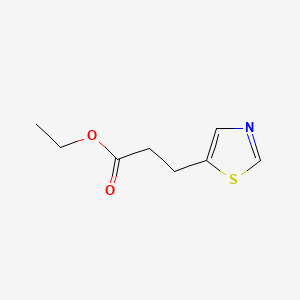
5-Chloro-2-fluoro-3-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H3ClFIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the iodination of 2-fluorobenzoic acid, followed by chlorination. The reaction conditions often require the use of iodine monochloride (ICl) for iodination and thionyl chloride (SOCl2) for chlorination. The reactions are usually carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzoic acids, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
5-Chloro-2-fluoro-3-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-iodobenzoic acid
- 2-Chloro-5-iodobenzoic acid
- 5-Fluoro-2-iodobenzoic acid
- 4-Chloro-2-iodobenzoic acid
Uniqueness
5-Chloro-2-fluoro-3-iodobenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and iodine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C7H3ClFIO2 |
|---|---|
Molecular Weight |
300.45 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H3ClFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) |
InChI Key |
LDNJXGRQIHBRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)







![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)


![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
